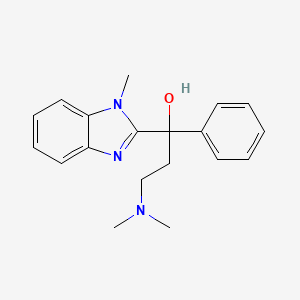
3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one
Übersicht
Beschreibung
3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one, also known as BHC, is a synthetic compound that belongs to the class of benzimidazole derivatives. BHC has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects.
Wirkmechanismus
The mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one is not fully understood. However, studies have suggested that 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one exerts its biological effects through multiple pathways. 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has been found to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has also been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has been found to exhibit various biochemical and physiological effects. Studies have shown that 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has several advantages for lab experiments. 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one is a synthetic compound, which allows for the production of large quantities of the compound with high purity. 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one is also stable under a wide range of conditions, which makes it suitable for various experimental setups. However, the limitations of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one include its relatively low solubility in water, which can limit its bioavailability in vivo. Additionally, the mechanism of action of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one. One potential direction is to investigate the potential of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to explore the anti-tumor effects of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one in vivo, in animal models of cancer. Additionally, the development of novel derivatives of 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one with improved pharmacological properties is another potential direction for future research.
Synthesemethoden
3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one can be synthesized through a multi-step process, starting from the reaction of 2-aminobenzimidazole with 2-hydroxyacetophenone in the presence of a base. The resulting intermediate is then subjected to cyclization with acetic anhydride and a catalyst to yield 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one. The purity of the final product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. Studies have shown that 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has also been found to have anti-tumor effects by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, 3-(1H-benzimidazol-2-yl)-7-hydroxy-2H-chromen-2-one has been shown to have anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-10-6-5-9-7-11(16(20)21-14(9)8-10)15-17-12-3-1-2-4-13(12)18-15/h1-8,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLWVMVXBCSONV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C(C=C4)O)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419810 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy- | |
CAS RN |
68482-66-6 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(1H-benzimidazol-2-yl)-7-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6055352.png)
![2-{1-[(2-phenylethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6055362.png)
![2-[2-(4-morpholinyl)ethyl]-8-(3-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6055365.png)
![N-cyclopropyl-3-[1-(2-naphthoyl)-3-piperidinyl]propanamide](/img/structure/B6055379.png)
![1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B6055385.png)
![N-(3-methoxybenzyl)-3-(1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-piperidinyl)propanamide](/img/structure/B6055390.png)
![5-allyl-6-methyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-4(3H)-pyrimidinone](/img/structure/B6055394.png)


![3-(3-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-2,4(1H,3H)-pyrimidinedione](/img/structure/B6055420.png)
![N'-(2-hydroxy-4-methylbenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B6055425.png)
![4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-2-phenylmorpholine](/img/structure/B6055428.png)
![1-[2-({4-[2-hydroxy-3-(4-morpholinyl)propoxy]-3-methoxybenzyl}amino)ethyl]-2-piperidinone](/img/structure/B6055451.png)
